Ethyl 4-cyanopentanoate chemical properties and reactivity
Ethyl 4-cyanopentanoate chemical properties and reactivity
An In-Depth Technical Guide to Ethyl 4-Cyanopentanoate: Properties, Reactivity, and Synthetic Utility
Abstract
Ethyl 4-cyanopentanoate is a bifunctional organic molecule possessing both a nitrile and an ester group, making it a valuable and versatile intermediate in advanced organic synthesis. Its unique structural arrangement allows for selective or sequential manipulation of its functional groups, providing access to a wide array of more complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, reactivity, and synthetic applications of ethyl 4-cyanopentanoate, with a particular focus on its utility for researchers, chemists, and professionals in the field of drug development. We will explore its physicochemical characteristics, plausible synthetic routes, and its diverse reactivity profile, including transformations at both the nitrile and ester moieties. The practical applications of this compound as a precursor to valuable scaffolds in medicinal chemistry are also highlighted, underscoring its significance as a key building block in the modern synthetic chemist's toolkit.
Physicochemical and Spectroscopic Profile
Ethyl 4-cyanopentanoate, with the chemical formula C8H13NO2, is a chiral molecule that presents as a liquid at standard conditions.[1] Its structure incorporates a stereocenter at the C4 position, offering potential for enantioselective synthesis. The presence of both a polar nitrile group and a moderately polar ester group governs its solubility and chromatographic behavior.
Chemical and Physical Properties
The following table summarizes the key computed physicochemical properties of ethyl 4-cyanopentanoate.[1][2] Experimental data for properties such as boiling and melting points are not consistently reported in the literature, a common occurrence for specialized chemical intermediates.
| Property | Value | Source |
| IUPAC Name | ethyl 4-cyanopentanoate | PubChem[1] |
| CAS Number | 62344-97-2 | PubChem[1] |
| Molecular Formula | C8H13NO2 | PubChem[1] |
| Molecular Weight | 155.19 g/mol | PubChem[1] |
| Canonical SMILES | CCOC(=O)CCC(C)C#N | PubChem[1] |
| InChIKey | KKRRMPYSOHFIFP-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 155.094628657 Da | PubChem[1] |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ethyl ester group would present as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-). The protons on the pentanoate backbone would appear as complex multiplets in the aliphatic region. A multiplet corresponding to the single proton at the C4 chiral center would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would clearly show a signal for the nitrile carbon (C≡N) around 120 ppm and a signal for the ester carbonyl carbon (C=O) around 170 ppm. The remaining six aliphatic carbons would appear in the upfield region of the spectrum.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a powerful tool for identifying the key functional groups. A sharp, intense absorption band is expected around 2240 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.[3] A strong absorption band around 1735 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group.[3] The C-H stretching of the aliphatic chain would be observed around 2850-3000 cm⁻¹.
Synthesis and Manufacturing Considerations
The synthesis of ethyl 4-cyanopentanoate is not as commonly documented as that of simpler analogs like ethyl cyanoacetate. However, a logical and efficient synthetic strategy can be designed based on well-established principles of organic chemistry, specifically the conjugate addition of a cyanide nucleophile to an α,β-unsaturated ester.
Proposed Synthetic Workflow: Conjugate Addition
The most direct approach involves the Michael addition of a cyanide source, such as sodium cyanide or trimethylsilyl cyanide (TMSCN), to ethyl crotonate (ethyl but-2-enoate). This reaction constructs the carbon skeleton and introduces the two key functional groups in a single, atom-economical step. The choice of cyanide source and catalyst is critical for ensuring high yield and minimizing side reactions. Using a catalytic amount of a weak base or a Lewis acid can facilitate the reaction.
Caption: Proposed workflow for the synthesis of ethyl 4-cyanopentanoate.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure derived from standard methodologies for conjugate additions.
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Reactor Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with ethyl crotonate (1.0 eq.) and an appropriate anhydrous solvent (e.g., THF). The solution is cooled to 0°C in an ice bath.
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Reagent Addition: The cyanide source (e.g., TMSCN, 1.2 eq.) and a suitable catalyst are added dropwise to the stirred solution, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material. The self-validating aspect of this step is the clear disappearance of the starting material spot/peak and the appearance of a new, single major product spot/peak.
-
Workup and Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel.
-
Extraction and Isolation: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure ethyl 4-cyanopentanoate. The purity can be confirmed by NMR and GC-MS analysis.
Chemical Reactivity and Mechanistic Pathways
The synthetic power of ethyl 4-cyanopentanoate lies in the orthogonal reactivity of its two functional groups. This allows for a diverse range of chemical transformations, making it a valuable node in complex synthetic routes.
Caption: Reactivity map of ethyl 4-cyanopentanoate showing key transformations.
Reactions at the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, amides, and ketones.
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Reduction to Primary Amines: The nitrile can be readily reduced to a primary amine using various reagents. Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or a Platinum catalyst) or chemical reduction with strong hydrides like Lithium Aluminum Hydride (LiAlH₄) yields the corresponding 5-aminohexanoic acid ethyl ester. This transformation is fundamental for introducing a basic nitrogen atom, often a key pharmacophore in drug molecules.
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Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions with heating, the nitrile group undergoes hydrolysis.[4] Acid-catalyzed hydrolysis (e.g., with aqueous HCl or H₂SO₄) will convert the nitrile to a carboxylic acid and also hydrolyze the ester, ultimately yielding 2-methylglutaric acid. Careful, stepwise hydrolysis is possible to favor the formation of the corresponding amide or the dicarboxylic acid monoester.[5]
-
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile.[6][7] The initial product is an imine salt, which upon aqueous workup hydrolyzes to a ketone. For example, reacting ethyl 4-cyanopentanoate with methylmagnesium bromide followed by hydrolysis would yield ethyl 4-acetylpentanoate.
Reactions at the Ester Group
The ester group undergoes the classic reactions expected of this functionality.
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Saponification: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification will hydrolyze the ester to the corresponding 4-cyanopentanoic acid.[4] This unmasks a carboxylic acid group, which is useful for peptide couplings or further derivatization.
-
Reduction to Primary Alcohols: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, affording 5-cyanohexan-1-ol. It is important to note that LiAlH₄ will also reduce the nitrile group, so selective reduction of the ester requires milder reagents like sodium borohydride, although this is often slow, or by first protecting the nitrile.
-
Addition of Organometallic Reagents: The ester reacts with two equivalents of a Grignard or organolithium reagent to produce a tertiary alcohol after acidic workup. For instance, treatment with excess methylmagnesium bromide would yield 6-cyano-2-methylheptan-2-ol.
Applications in Research and Drug Development
The true value of ethyl 4-cyanopentanoate for drug development professionals lies in its role as a versatile scaffold. The ability to selectively modify either the nitrile or the ester end of the molecule, or to use them in concert for cyclization reactions, provides access to a rich variety of molecular frameworks.
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Synthesis of Heterocycles: Many important drug classes are based on heterocyclic rings.[8] The derivatives of ethyl 4-cyanopentanoate are ideal precursors for such structures. For example, reduction of the nitrile to an amine, followed by intramolecular cyclization (often thermally or base-catalyzed), can lead to the formation of substituted piperidinones (lactams), a common motif in medicinal chemistry.
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Building Block for Complex Molecules: The compound serves as a C6 building block with functional groups at positions 1 and 5. This is a common structural pattern in natural products and synthetic drugs. The functional groups can be used as handles to connect to other parts of a larger molecule. For instance, the carboxylic acid derived from ester hydrolysis can be coupled with an amine to form a larger amide, a key reaction in peptide and small molecule synthesis.[9]
-
Precursor for Diamines and Amino Alcohols: By performing sequential or tandem reduction of both the nitrile and the ester groups, one can synthesize 1,6-diamines or 1,6-amino alcohols. These are important linkers and building blocks for creating polymers, chelating agents, and pharmacologically active molecules.
Safety and Handling
As with any cyano-containing compound, ethyl 4-cyanopentanoate must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: While a specific Safety Data Sheet (SDS) is not widely available, related compounds like ethyl cyanoacetate are known to be harmful if swallowed, inhaled, or in contact with skin.[10][11] They can cause skin and serious eye irritation.[10][11] Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.
Conclusion
Ethyl 4-cyanopentanoate is a highly functionalized and synthetically versatile molecule that serves as a powerful intermediate for chemical research and pharmaceutical development. Its dual reactivity allows for a wide range of selective transformations, providing efficient pathways to valuable molecular scaffolds, including heterocycles, amino acids, and complex substituted alkanes. Understanding the distinct reactivity of its nitrile and ester groups enables the rational design of synthetic routes to novel compounds, solidifying its role as an important building block for addressing challenges in modern drug discovery.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14418314, Ethyl 4-cyanopentanoate. Retrieved from [Link].
-
Wikipedia (n.d.). Ethyl cyanoacetate. Retrieved from [Link].
-
The Royal Society of Chemistry (n.d.). Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). Retrieved from [Link].
-
Al-Mousawy, S. M., et al. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. HETEROCYCLES, 78(8), 2053-2062. Retrieved from [Link].
-
LookChem (2025). 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate. Retrieved from [Link].
-
Rolland, M., et al. (2020). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules, 53(15), 6435-6445. Retrieved from [Link].
- Google Patents (2001). US6551804B2 - Process for preparing 4-cyanopentanoic acid.
-
ARKIVOC (2018). Supplementary Material Concise Asymmetric Syntheses of (S)-ethyl 4-methyloctanoate and its Acid: Aggregation Pheromones of. Retrieved from [Link].
-
Organic Syntheses (n.d.). ethyl cyanoacetate. Retrieved from [Link].
-
Digital Journal (2024). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. Retrieved from [Link].
-
The Role of Ethyl Cyanoacetate in Modern Pharmaceutical Synthesis (2026). Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). Ethyl cyanoacetate - NIST WebBook. Retrieved from [Link].
-
University of Rochester (n.d.). Basic Organometallic Reactions. Retrieved from [Link].
-
Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Critical Reviews in Analytical Chemistry, 53(4), 939-952. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Javed-Ahmad/8d5f3d4b65a5e7b2e3c1b6d0c0e5a8c9e0a0a1e0]([Link].
-
ChemRadar (n.d.). CAS Substance Database - 4-cyano-2-oxopentanoate. Retrieved from [Link].
-
ResearchGate (2026). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link].
-
Market Research Future (2026). Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. Retrieved from [Link].
- Google Patents (2013). US20130253213A1 - Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound.
-
Master Organic Chemistry (2016). Reaction Map: Reactions of Organometallics. Retrieved from [Link].
- Google Patents (n.d.). CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester.
-
Chemistry LibreTexts (2019). 18.9: Organometallic Reagents. Retrieved from [Link].
-
Felton, D. G. I. (1955). Some reactions of ethyl cyanoacetate. Journal of the Chemical Society (Resumed), 515-519. Retrieved from [Link].
-
ResearchGate (n.d.). FT-ir of (a) 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (b) Peg... Retrieved from [Link].CTA-and-c_fig1_355208945).
Sources
- 1. Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Ethyl cyanoacetate [webbook.nist.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. US6551804B2 - Process for preparing 4-cyanopentanoic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 9. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
